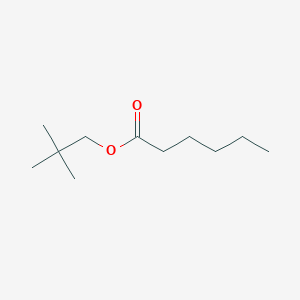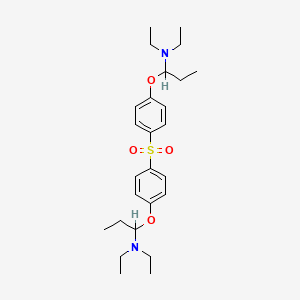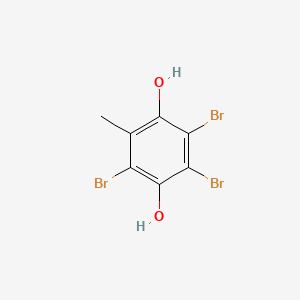
Hydroquinone, 2-methyl-3,5,6-tribromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroquinone, 2-methyl-3,5,6-tribromo- is a derivative of hydroquinone, a compound known for its applications in various fields such as photography, medicine, and cosmetics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2-methyl-3,5,6-tribromo- typically involves the bromination of 2-methylhydroquinone. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of Hydroquinone, 2-methyl-3,5,6-tribromo- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Hydroquinone, 2-methyl-3,5,6-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions include various quinones, substituted hydroquinones, and other derivatives that can be further utilized in different applications.
科学研究应用
Hydroquinone, 2-methyl-3,5,6-tribromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in treating skin disorders and other medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Hydroquinone, 2-methyl-3,5,6-tribromo- involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin lightening applications. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in various biochemical processes.
相似化合物的比较
Similar Compounds
Hydroquinone: The parent compound, widely used in cosmetics and photography.
2-Methylhydroquinone: A precursor in the synthesis of the tribromo derivative.
3,5,6-Tribromohydroquinone: Another brominated derivative with different substitution patterns.
Uniqueness
Hydroquinone, 2-methyl-3,5,6-tribromo- is unique due to the specific arrangement of bromine atoms and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
63884-43-5 |
|---|---|
分子式 |
C7H5Br3O2 |
分子量 |
360.82 g/mol |
IUPAC 名称 |
2,3,5-tribromo-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |
InChI 键 |
JOOPFYJWVJXNHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


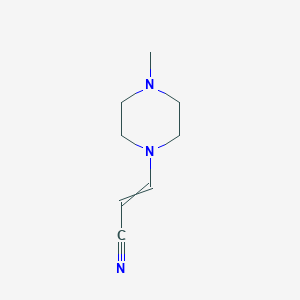
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)

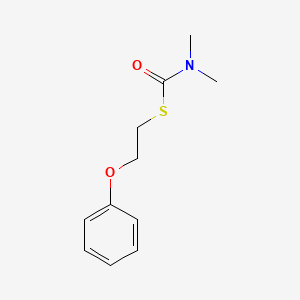
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
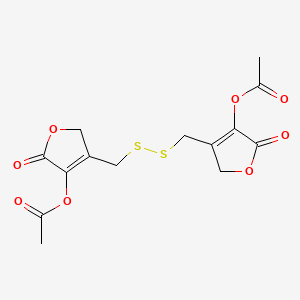

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
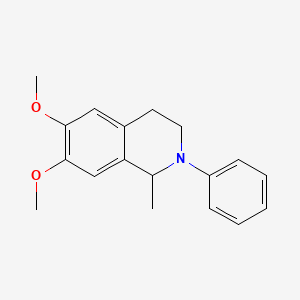
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
